An In-depth Technical Guide to 16:0 (Rac)-PtdEG-d71: A Deuterated Internal Standard for Quantitative Lipidomics
An In-depth Technical Guide to 16:0 (Rac)-PtdEG-d71: A Deuterated Internal Standard for Quantitative Lipidomics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16:0 (Rac)-PtdEG-d71, a deuterated phosphatidyl-ethylene glycol, for its application as an internal standard in mass spectrometry-based lipidomics. This document outlines its chemical and physical properties, the core principles of its application, and detailed experimental protocols for its use in quantitative analysis.
Introduction to 16:0 (Rac)-PtdEG-d71
16:0 (Rac)-PtdEG-d71 is a synthetic, stable isotope-labeled phospholipid. Its full chemical name is 1,2-dipalmitoyl-rac-glycero-1-phospho ethylene (B1197577) glycol (d71). The "16:0" denotes that both fatty acyl chains are palmitic acid, a saturated fatty acid with 16 carbon atoms. The "(Rac)" indicates that it is a racemic mixture at the stereogenic center of the glycerol (B35011) backbone. The "d71" signifies that 71 hydrogen atoms in the molecule have been replaced with deuterium. This high level of deuteration makes it an ideal internal standard for mass spectrometry applications.
The primary application of 16:0 (Rac)-PtdEG-d71 is as an internal standard in quantitative lipidomics.[1] Stable isotope-labeled standards are crucial for achieving accurate and reproducible quantification of lipids in complex biological samples.[2] Deuteration has gained significant attention for its potential to influence the pharmacokinetic and metabolic profiles of drugs, making such standards valuable in drug development.[1]
Physicochemical Properties
The key quantitative data for 16:0 (Rac)-PtdEG-d71 are summarized in the table below. This information is critical for accurate preparation of standard solutions and for data analysis in mass spectrometry.
| Property | Value | Reference |
| Chemical Name | 1,2-dipalmitoyl-rac-glycero-1-phospho ethylene glycol (d71) | [3] |
| Molecular Formula | C₃₇H₅D₇₁NO₉P | [3] |
| Formula Weight | 781.41 | [3] |
| Exact Mass | 780.97 | [3] |
| CAS Number | 2260670-48-0 | [3] |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥99% | [1] |
| Storage Temperature | -20°C | [3][4] |
| Stability | 1 Year | [3][4] |
| Hygroscopic | No | [3] |
| Light Sensitive | No | [3] |
Percent Composition:
| Element | Percentage |
| Carbon (C) | 56.87% |
| Hydrogen (H & D) | 18.95% |
| Nitrogen (N) | 1.79% |
| Oxygen (O) | 18.43% |
| Phosphorus (P) | 3.96% |
| (Data sourced from Avanti Polar Lipids)[3][4] |
Core Principle: Isotope Dilution Mass Spectrometry
The use of 16:0 (Rac)-PtdEG-d71 as an internal standard is based on the principle of isotope dilution mass spectrometry.[2] This is the gold-standard method for quantitative analysis in complex mixtures. The core concept is to add a known amount of the isotopically labeled standard to a sample at the earliest point of the analytical workflow.[2][5]
Because the deuterated standard is chemically almost identical to its endogenous, non-labeled counterpart, it behaves similarly during sample preparation, extraction, and chromatographic separation.[2] Any sample loss or variation in ionization efficiency in the mass spectrometer will affect both the analyte and the internal standard proportionally.[2][6] The mass spectrometer can distinguish between the analyte and the standard due to their mass difference. By comparing the signal intensity of the endogenous lipid to that of the known amount of the deuterated internal standard, a precise and accurate quantification of the analyte can be achieved, correcting for experimental variability.[2][5]
Role in Research and Drug Development
16:0 (Rac)-PtdEG-d71 is not a biologically active signaling molecule itself. Instead, it is a critical tool that enables the accurate study of endogenous lipids that are involved in signaling pathways, metabolic regulation, and disease processes. By providing a means for accurate quantification, it helps researchers to:
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Identify and validate lipid biomarkers: For diseases such as obesity, cardiovascular disease, and cancer.
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Study the effects of drug candidates on lipid metabolism: By quantifying changes in lipid profiles in response to treatment.
-
Elucidate the roles of specific lipids in cellular signaling: By accurately measuring changes in their concentrations under different physiological or pathological conditions.
The diagram below illustrates the role of 16:0 (Rac)-PtdEG-d71 as a tool in the broader context of studying biological signaling pathways.
Caption: Role of 16:0 (Rac)-PtdEG-d71 in enabling biological research.
Experimental Protocols
The following is a representative protocol for the use of 16:0 (Rac)-PtdEG-d71 as an internal standard for the quantification of lipids in plasma samples. Note: The optimal concentration of the internal standard and specific LC-MS/MS parameters should be determined empirically for each specific application and instrument.
Preparation of Internal Standard Stock Solution
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Allow the vial of 16:0 (Rac)-PtdEG-d71 to warm to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the entire contents of the vial in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration appropriate for spiking into samples (e.g., 10 µg/mL). The final concentration in the sample should be comparable to the expected concentration of the analyte of interest.
-
Store stock and working solutions at -20°C in amber glass vials to prevent degradation.
Sample Preparation and Lipid Extraction (MTBE Method)
This protocol is adapted from standard lipidomics procedures.
-
Thaw plasma samples on ice.
-
In a clean glass tube, add 50 µL of plasma.
-
Spike the sample with a known amount of the 16:0 (Rac)-PtdEG-d71 working solution (e.g., 10 µL of a 10 µg/mL solution).
-
Add 225 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Add 750 µL of methyl-tert-butyl ether (MTBE).
-
Vortex for 1 minute and then incubate on a shaker at 4°C for 15 minutes.
-
Induce phase separation by adding 188 µL of water.
-
Vortex for 20 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the upper organic phase (containing the lipids) and transfer to a new glass tube.
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Dry the lipid extract under a gentle stream of nitrogen gas.
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Reconstitute the dried lipids in a solvent suitable for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v) and transfer to an autosampler vial.
The diagram below outlines this experimental workflow.
Caption: General workflow for lipid extraction using an internal standard.
LC-MS/MS Analysis
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Chromatography: Use a reverse-phase column (e.g., C18) suitable for lipid separation. The mobile phases typically consist of an aqueous solution with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) and an organic solvent mixture (e.g., acetonitrile/isopropanol).
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of both the endogenous lipid(s) of interest and the deuterated internal standard. This is typically done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or high-resolution mass spectrometer, respectively.
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Data Analysis: Integrate the peak areas for the endogenous lipid and the deuterated internal standard. Calculate the concentration of the endogenous lipid using a calibration curve or by the ratio of the peak areas if a single-point calibration is used.
Conclusion
16:0 (Rac)-PtdEG-d71 is a high-purity, deuterated internal standard essential for accurate and precise quantification of lipids in complex biological matrices. Its use, grounded in the principle of isotope dilution mass spectrometry, allows researchers to overcome common analytical challenges such as sample loss and matrix effects. By enabling reliable quantification of endogenous lipids, this tool plays a vital role in advancing our understanding of lipid metabolism, cellular signaling, and the mechanisms of disease, thereby supporting biomarker discovery and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
